2,6-Pyrazinediamine: A Technical Guide to its Chemical Properties and Applications
2,6-Pyrazinediamine: A Technical Guide to its Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Pyrazinediamine, also known as 2,6-diaminopyrazine, is a heterocyclic aromatic organic compound featuring a pyrazine ring substituted with two amino groups. Its unique electronic and structural properties make it a valuable building block in medicinal chemistry and materials science. The pyrazine core is a key pharmacophore found in numerous biologically active compounds, and the diamino substitution provides versatile handles for synthetic modification. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2,6-Pyrazinediamine, with a focus on its relevance to drug discovery and development.
Core Chemical and Physical Properties
The fundamental physicochemical properties of 2,6-Pyrazinediamine are summarized in the table below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆N₄ | [1] |
| Molar Mass | 110.12 g/mol | [1] |
| Appearance | Brown to black solid | |
| Melting Point | 137-138 °C | |
| Boiling Point | 394.1 ± 37.0 °C (Predicted) | |
| Density | 1.368 ± 0.06 g/cm³ (Predicted) | |
| pKa (Predicted) | 3.44 ± 0.10 | |
| Solubility | Soluble in water and common organic solvents. | |
| CAS Number | 41536-80-5 | [1] |
| InChIKey | GYRUCENCQMAGLO-UHFFFAOYSA-N | [1] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 2,6-Pyrazinediamine. While experimental spectra for this specific compound are not widely published, the expected characteristics based on its structure are outlined below.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Protons (C-H): A singlet is expected for the two equivalent protons on the pyrazine ring, likely in the δ 7.5-8.5 ppm range. - Amine Protons (N-H): A broad singlet corresponding to the four protons of the two amino groups, with a chemical shift that can vary depending on solvent and concentration. |
| ¹³C NMR | - C-NH₂ Carbons: Two equivalent carbons bonded to the amino groups. - C-H Carbons: Two equivalent carbons bonded to hydrogen. The chemical shifts would reflect the electron-donating effect of the amino groups and the electron-withdrawing nature of the ring nitrogens. |
| IR (Infrared) | - N-H Stretch: A pair of medium-to-strong absorption bands in the 3200-3500 cm⁻¹ region, characteristic of a primary amine. - C-H Aromatic Stretch: Weak to medium bands above 3000 cm⁻¹.[2] - C=N and C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region, typical for aromatic heterocyclic rings.[2] |
| Mass Spec. (MS) | - Molecular Ion (M⁺): A prominent peak at m/z = 110.12, corresponding to the molecular weight of the compound. |
Synthesis and Experimental Protocols
2,6-Pyrazinediamine can be synthesized through various methods, commonly involving the amination of a di-substituted pyrazine precursor. A prevalent approach is the palladium-catalyzed amination of 2,6-dichloropyrazine.
Conceptual Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of 2,6-Pyrazinediamine from 2,6-dichloropyrazine.
Caption: Generalized workflow for the synthesis of 2,6-Pyrazinediamine.
Experimental Protocol: Palladium-Catalyzed Amination (Conceptual)
This protocol describes a general procedure for the synthesis of 2,6-diaminopyrazine derivatives, adapted from methodologies for similar transformations.[3]
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Inert Atmosphere: To an oven-dried Schlenk flask, add 2,6-dichloropyrazine (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (e.g., 2 mol%), and a suitable phosphine ligand like Xantphos (e.g., 4 mol%).
-
Reagent Addition: Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) (approx. 2.5 eq).
-
Atmosphere Purge: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Amine Source: Add a dry, degassed solvent (e.g., toluene or dioxane) followed by the ammonia source. For a direct synthesis of the parent compound, this would involve bubbling ammonia gas or using a surrogate. For substituted analogs, a primary or secondary amine would be added.
-
Reaction: Heat the reaction mixture with stirring (e.g., to 80-110 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Extraction: Upon completion, cool the mixture to room temperature, quench with water, and extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield pure 2,6-Pyrazinediamine.
Reactivity and Applications in Drug Development
The two amino groups on the pyrazine ring are nucleophilic and can readily undergo reactions such as acylation, alkylation, and condensation, making 2,6-Pyrazinediamine a versatile intermediate.
Key Applications:
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Pharmaceuticals: It serves as a scaffold for the synthesis of a wide range of therapeutic agents. The pyrazine ring is a known isostere for other aromatic systems and can form crucial hydrogen bonds with biological targets.[4]
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Kinase Inhibitors: Structurally similar compounds, such as 2,6-diaminopyridines and 2,6-diaminopyrimidines, have been identified as potent inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[5][6] This suggests that derivatives of 2,6-Pyrazinediamine are promising candidates for the development of novel kinase inhibitors for oncology and inflammatory diseases.
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Materials Science: The compound is also used as a raw material for developing liquid crystal materials and catalysts.
Biological Significance and Potential Mechanism of Action
While the specific biological targets of 2,6-Pyrazinediamine itself are not extensively documented, the established activity of its analogs provides a strong rationale for its use in drug discovery. The primary mechanism of action for many pyrazine-based drugs is the inhibition of protein kinases, which are enzymes that play a central role in cellular signaling pathways that control cell growth, proliferation, and survival.
Potential Signaling Pathway: Kinase Inhibition
Many small molecule kinase inhibitors function by competing with adenosine triphosphate (ATP) for its binding site on the kinase. Derivatives of 2,6-Pyrazinediamine could be designed to fit into the ATP-binding pocket of a target kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.
Caption: Potential mechanism of kinase inhibition by a 2,6-Pyrazinediamine derivative.
Safety and Handling
2,6-Pyrazinediamine is classified with GHS hazard statements indicating potential for irritation and toxicity. Appropriate safety precautions should be taken during handling.
| Hazard Type | GHS Statement | Reference |
| Skin Irritation | H315: Causes skin irritation | [1] |
| Eye Irritation | H319: Causes serious eye irritation | [1] |
| Respiratory Tract | H335: May cause respiratory irritation | [1] |
Handling Recommendations: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses, to prevent skin contact, eye contact, and inhalation.
References
- 1. 2,6-Pyrazinediamine | C4H6N4 | CID 534688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and hit-to-lead optimization of 2,6-diaminopyrimidine inhibitors of interleukin-1 receptor-associated kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
